molecular formula C9H10O4 B020060 Homovanillic Acid-d3 CAS No. 74495-71-9

Homovanillic Acid-d3

Cat. No.: B020060
CAS No.: 74495-71-9
M. Wt: 185.19 g/mol
InChI Key: QRMZSPFSDQBLIX-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homovanillic Acid-d3, also known as Vanilacetic Acid-d3, is a deuterium-labeled version of Homovanillic Acid. Homovanillic Acid is a major metabolite of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, especially in the fields of neurochemistry and pharmacokinetics .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Homovanillic Acid-d3 typically involves the incorporation of deuterium atoms into the Homovanillic Acid molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol in the presence of a catalyst to replace the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production process is carefully monitored to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Homovanillic Acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Homovanillic Acid-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Homovanillic Acid-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate tracking in metabolic studies. This makes it particularly valuable in research applications where precise quantification and tracking of metabolic pathways are required .

Properties

IUPAC Name

2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMZSPFSDQBLIX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492993
Record name {4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74495-71-9
Record name {4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homovanillic Acid-d3
Reactant of Route 2
Reactant of Route 2
Homovanillic Acid-d3
Reactant of Route 3
Reactant of Route 3
Homovanillic Acid-d3
Reactant of Route 4
Homovanillic Acid-d3
Reactant of Route 5
Homovanillic Acid-d3
Reactant of Route 6
Reactant of Route 6
Homovanillic Acid-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.